molecular formula C16H25N3O2 B2723440 tert-butyl6'-(aminomethyl)-3',4'-dihydro-2'H-spiro[cyclobutane-1,1'-pyrrolo[1,2-a]pyrazine]-2'-carboxylate CAS No. 2567498-39-7

tert-butyl6'-(aminomethyl)-3',4'-dihydro-2'H-spiro[cyclobutane-1,1'-pyrrolo[1,2-a]pyrazine]-2'-carboxylate

Cat. No.: B2723440
CAS No.: 2567498-39-7
M. Wt: 291.395
InChI Key: CIBDVCZGGXONMV-UHFFFAOYSA-N
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Description

Tert-butyl 6-(aminomethyl)spiro[3,4-dihydropyrrolo[1,2-a]pyrazine-1,1’-cyclobutane]-2-carboxylate is a complex organic compound that belongs to the class of pyrrolopyrazine derivatives. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry research . The structure of this compound includes a pyrrole ring fused with a pyrazine ring, forming a spirocyclic system with a cyclobutane ring.

Preparation Methods

The synthesis of Tert-butyl 6-(aminomethyl)spiro[3,4-dihydropyrrolo[1,2-a]pyrazine-1,1’-cyclobutane]-2-carboxylate involves several steps. . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the cyclization and subsequent functionalization steps. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Tert-butyl 6-(aminomethyl)spiro[3,4-dihydropyrrolo[1,2-a]pyrazine-1,1’-cyclobutane]-2-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Tert-butyl 6-(aminomethyl)spiro[3,4-dihydropyrrolo[1,2-a]pyrazine-1,1’-cyclobutane]-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Tert-butyl 6-(aminomethyl)spiro[3,4-dihydropyrrolo[1,2-a]pyrazine-1,1’-cyclobutane]-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain kinases, which play a crucial role in cell signaling and regulation . By inhibiting these kinases, the compound can modulate various biological processes, leading to its observed biological activities.

Comparison with Similar Compounds

Tert-butyl 6-(aminomethyl)spiro[3,4-dihydropyrrolo[1,2-a]pyrazine-1,1’-cyclobutane]-2-carboxylate can be compared with other pyrrolopyrazine derivatives, such as:

Properties

IUPAC Name

tert-butyl 6-(aminomethyl)spiro[3,4-dihydropyrrolo[1,2-a]pyrazine-1,1'-cyclobutane]-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O2/c1-15(2,3)21-14(20)19-10-9-18-12(11-17)5-6-13(18)16(19)7-4-8-16/h5-6H,4,7-11,17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIBDVCZGGXONMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN2C(=CC=C2C13CCC3)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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